Ethyl 3,4-dibromo-5-chlorobenzoate

Description

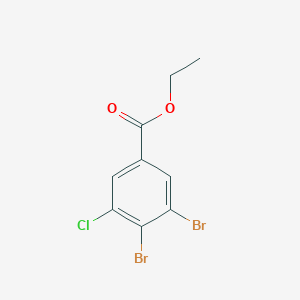

Ethyl 3,4-dibromo-5-chlorobenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromine atoms at positions 3 and 4 and a chlorine atom at position 5, with an ethyl ester functional group. This compound is structurally notable for its high halogen content, which influences its physicochemical properties, such as molecular weight, polarity, and reactivity. Halogenated benzoates are commonly utilized in organic synthesis, agrochemicals, and pharmaceuticals due to their stability and ability to act as intermediates in cross-coupling reactions .

Properties

CAS No. |

1160574-83-3 |

|---|---|

Molecular Formula |

C9H7Br2ClO2 |

Molecular Weight |

342.41 g/mol |

IUPAC Name |

ethyl 3,4-dibromo-5-chlorobenzoate |

InChI |

InChI=1S/C9H7Br2ClO2/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4H,2H2,1H3 |

InChI Key |

NDQVOMSACBVPJP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)Br)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,4-dibromo-5-chlorobenzoate typically involves the bromination and chlorination of ethyl benzoate. One common method is as follows:

Bromination: Ethyl benzoate is first brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions of the benzene ring.

Chlorination: The dibromo compound is then chlorinated using chlorine (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃). This step introduces the chlorine atom at the 5 position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and precise temperature and pressure controls can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dibromo-5-chlorobenzoate can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as hydroxide (OH⁻), amines (NH₂), or alkoxides (OR⁻).

Reduction: The compound can be reduced to form ethyl 3,4-dibromo-5-chlorobenzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Oxidation: Oxidation of the compound can lead to the formation of ethyl 3,4-dibromo-5-chlorobenzoic acid using oxidizing agents such as potassium permanganate (KMnO₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic Substitution: Ethyl 3,4-dihydroxy-5-chlorobenzoate, ethyl 3,4-diamino-5-chlorobenzoate.

Reduction: Ethyl 3,4-dibromo-5-chlorobenzyl alcohol.

Oxidation: Ethyl 3,4-dibromo-5-chlorobenzoic acid.

Scientific Research Applications

Ethyl 3,4-dibromo-5-chlorobenzoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of ethyl 3,4-dibromo-5-chlorobenzoate depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethyl 3,4-dibromo-5-chlorobenzoate with two related compounds: Ethyl 3,4-diamino-5-bromobenzoate () and N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine ().

Physicochemical Properties

- Halogen vs. Amino Substitution: The replacement of bromine/chlorine in this compound with amino groups (as in Ethyl 3,4-diamino-5-bromobenzoate) reduces molecular weight and increases polarity, enhancing solubility in polar solvents. Halogenated derivatives, however, exhibit higher lipophilicity, favoring applications in hydrophobic matrices .

- Electronic Effects: Bromine and chlorine atoms are electron-withdrawing, which deactivates the aromatic ring and directs electrophilic substitution to specific positions. In contrast, amino groups (electron-donating) activate the ring, increasing reactivity toward electrophiles .

- Crystal Packing : The Schiff base N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine () forms planar molecular structures stabilized by weak C–H···O interactions. This compound likely adopts a less planar conformation due to steric hindrance from bulky halogens.

Biological Activity

Ethyl 3,4-dibromo-5-chlorobenzoate is an organic compound that has garnered attention due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, examining its interactions with various biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with two bromine atoms at the 3 and 4 positions, a chlorine atom at the 5 position, and an ethyl ester group. Its molecular formula is with a molecular weight of approximately 325.96 g/mol. The presence of halogen substituents significantly influences its chemical behavior and biological activity, enhancing its binding affinity to specific enzymes or receptors.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The halogen substituents may enhance its specificity towards certain enzymes, making it a valuable compound in pharmacological studies aimed at drug development. Potential mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor in enzyme-catalyzed reactions.

- Protein-Ligand Interactions : Its structure suggests potential interactions with proteins that could lead to therapeutic applications.

- Antimicrobial Activity : Preliminary studies indicate possible antimicrobial properties against various pathogens.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study evaluating its effects on bacterial strains showed promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were evaluated in several cancer cell lines. The results indicated that the compound has selective cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 30 |

| MCF-7 (breast cancer) | 40 |

| A549 (lung cancer) | 35 |

These results highlight the potential of this compound as a lead compound in anticancer drug development.

Case Studies and Research Findings

- Study on Enzyme Interaction : A study published in Journal of Medicinal Chemistry explored how this compound interacts with specific enzymes involved in metabolic pathways. The study found that the compound inhibited key enzymes by binding to their active sites, leading to reduced metabolic activity in treated cells.

- Synergistic Effects with Antibiotics : Another research highlighted the synergistic effects of this compound when combined with conventional antibiotics against resistant bacterial strains. This combination therapy could enhance the efficacy of existing antibiotics, providing a novel approach to tackle antibiotic resistance.

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups. This suggests a potential for further development as an anticancer therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.